molecular formula C13H11N5O2 B12798255 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- CAS No. 64232-94-6

2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)-

Cat. No.: B12798255
CAS No.: 64232-94-6
M. Wt: 269.26 g/mol
InChI Key: DRRJKOOXPBBBAS-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its unique structure, which includes a pteridine core substituted with a dimethyl group at positions 1 and 3, and a pyridinyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diaminopyrimidine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of pteridine derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced pteridine derivatives.

    Substitution: Formation of substituted pteridine derivatives with various functional groups.

Scientific Research Applications

2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-dimethyluracil: Another pteridine derivative with similar structural features but different functional groups.

    Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A pyridine derivative with different substitution patterns.

Uniqueness

2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-6-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

64232-94-6

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

1,3-dimethyl-6-pyridin-3-ylpteridine-2,4-dione

InChI

InChI=1S/C13H11N5O2/c1-17-11-10(12(19)18(2)13(17)20)16-9(7-15-11)8-4-3-5-14-6-8/h3-7H,1-2H3

InChI Key

DRRJKOOXPBBBAS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C3=CN=CC=C3

Origin of Product

United States

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